N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide
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Overview
Description
N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide is a chemical compound with the molecular formula C17H15ClN2O. It is a member of the cyanoacetamide family, which is known for its diverse biological activities and synthetic utility in forming various organic heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for cyanoacetamides often involve solvent-free reactions, which are both economical and environmentally friendly. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of cyanoacetamides can participate in condensation reactions to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various substituted aryl or heteryl amines. Reaction conditions often involve solvent-free environments and moderate temperatures .
Major Products
The major products formed from these reactions are typically heterocyclic compounds, which have significant biological and chemical applications .
Scientific Research Applications
N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide involves its ability to participate in condensation and substitution reactions. The active hydrogen on C-2 allows it to form various heterocyclic compounds, which can interact with biological targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamides, such as N-phenyl cyanoacetamide and N-methyl cyanoacetamide .
Uniqueness
N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide is unique due to its specific structure, which allows it to form a wide variety of heterocyclic compounds with significant biological activities .
Properties
CAS No. |
63235-16-5 |
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Molecular Formula |
C17H15ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
N-benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide |
InChI |
InChI=1S/C17H15ClN2O/c18-11-17(21)20(13-14-7-3-1-4-8-14)16(12-19)15-9-5-2-6-10-15/h1-10,16H,11,13H2 |
InChI Key |
MJTFMTSCRFLNAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(C#N)C2=CC=CC=C2)C(=O)CCl |
Origin of Product |
United States |
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